![molecular formula C14H20N2O3S B2961631 3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-04-2](/img/structure/B2961631.png)
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom, and which exhibits notable medicinal and pharmaceutical properties .Chemical Reactions Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. Thiazolidine and pyrrolidine rings, for instance, contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space .Scientific Research Applications
Pyrrolidine Scaffold
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Thiazolidinone Scaffold
Thiazolidinone is considered as an indispensable anchor for the development of new therapeutic agents . This five-membered ring possesses a wide range of biological activities, earning it the nickname "molecule of magic" .
Now, let’s dive into the specific applications of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”:
Anti-cancer Activity
Compounds with the Thiazolidinone scaffold have shown potential in anti-cancer treatments . The specific activities of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” in this area are still under investigation.
Anti-diabetic Activity
Thiazolidinones have been reported to exhibit anti-diabetic properties . This could potentially be an area of application for “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”.
Anti-microbial Activity
Thiazolidinones have demonstrated anti-microbial properties against various strains of bacteria . This suggests that “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could potentially be used in the development of new anti-microbial agents.
Antiviral Activity
Thiazolidinones have also shown antiviral properties . This could be another potential application for “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”.
Anti-inflammatory Activity
Thiazolidinones have been reported to exhibit anti-inflammatory properties . This suggests that “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could potentially be used in the treatment of inflammatory conditions.
Anticonvulsant Activity
Thiazolidinones have demonstrated anticonvulsant properties . This could be another potential application for “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione”.
Future Directions
Mechanism of Action
Target of Action
The primary target of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . The inhibition of PTP1B can improve insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting the activity of PTP1B . This inhibition can lead to improved insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives, which this compound is a part of, has been improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
properties
IUPAC Name |
3-[1-(2-cyclopentylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQDLFFBSYSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.